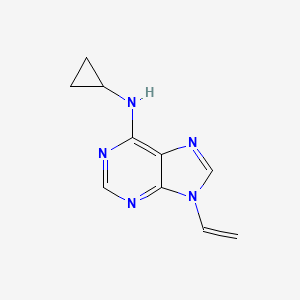

N-cyclopropyl-9-vinyl-9H-purin-6-amine

Description

Significance of the Purine (B94841) Scaffold as a Privileged Chemical Template in Biological Systems and Medicinal Chemistry

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life. lgcstandards.com This fundamental structure is integral to essential biomolecules such as DNA and RNA, where adenine (B156593) and guanine (B1146940) form the basis of the genetic code. lgcstandards.comnih.gov Beyond their role in nucleic acids, purine derivatives are crucial in cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, while other derivatives like nicotinamide (B372718) adenine dinucleotide (NAD) are vital coenzymes in metabolic reactions. lgcstandards.com

Due to their ubiquitous presence and critical roles in biological pathways, purines are recognized as a "privileged scaffold" in medicinal chemistry. cymitquimica.com This means that the purine core can be chemically modified to interact with a wide array of biological targets, leading to diverse pharmacological effects. sigmaaldrich.com Consequently, purine derivatives have been extensively investigated and developed into therapeutic agents for a multitude of diseases. uni.luuni.lu The versatility of the purine structure has led to the creation of drugs for cancer, viral infections (such as HIV and herpes), autoimmune disorders, and inflammatory conditions. nih.govuni.luuni.lu The ability of purine analogues to mimic endogenous molecules allows them to modulate the activity of key enzymes and receptors, making them a highly valuable template in drug discovery programs. cymitquimica.comsigmaaldrich.com

Overview of Strategic Structural Modifications in Purine Derivatives for Academic Research Applications

The therapeutic potential of the purine scaffold has driven extensive research into its structural modification. uni.lu In academic and pharmaceutical research, strategic alterations to the purine ring and its substituents are employed to probe biological processes, understand structure-activity relationships (SAR), and develop novel therapeutic agents. uni.lu

Key positions on the purine ring, such as N9, C2, C6, and C8, are common sites for modification. nih.gov For example, substitution at the C6 position can significantly influence the biological activity of the resulting compound, leading to the development of antitumor and antileishmanial agents. nih.gov Similarly, modifications at the N9 position are crucial for the interaction of nucleoside analogues with viral enzymes, a cornerstone of antiviral therapy. cymitquimica.com

Common modification strategies include:

Alkylation and Arylation: Adding alkyl or aryl groups to various positions can alter the molecule's size, shape, and hydrophobicity, affecting how it binds to target proteins. nih.gov Direct C-H arylation at the C8 position is one such advanced technique.

Halogenation: Introducing halogens can modify the electronic properties of the purine ring and provide handles for further chemical reactions.

Introduction of Functional Groups: Appending groups like amines, cyclopropyl (B3062369) rings, or vinyl moieties can confer specific chemical reactivity or conformational constraints. lgcstandards.comuni.lu For instance, 6-vinylpurines can be used as precursors for cyclopropanation reactions to create more complex derivatives. uni.lu

These modifications allow researchers to fine-tune the biological activity, selectivity, and pharmacokinetic properties of purine derivatives, leading to a deeper understanding of their biological roles and the development of more effective and safer drugs. nih.gov

Rationale for Investigating N-cyclopropyl-9-vinyl-9H-purin-6-amine as a Unique Research Entity in Purine Chemistry

The compound this compound represents a convergence of strategic modifications on the adenine core, making it a compelling subject for investigation in purine chemistry. The rationale for its study stems from the unique properties conferred by its two key substituents: the N-cyclopropyl group at the 6-position and the vinyl group at the 9-position.

The N-cyclopropyl group is a small, conformationally rigid substituent. In medicinal chemistry, the introduction of a cyclopropyl ring can lead to improved metabolic stability and enhanced binding affinity to target proteins. The strained three-membered ring can also influence the electronic nature of the attached amino group. Research into other N-cyclopropyl purine derivatives has shown their potential as analgesic agents, highlighting the pharmacological relevance of this modification.

Therefore, the investigation of this compound is driven by the desire to understand the combined effects of these two distinct and functionally significant modifications. This unique combination offers the potential for novel biological activities and provides a versatile platform for the development of new chemical probes and therapeutic leads.

Detailed Research Findings

Physicochemical Properties of this compound

Detailed experimental data for the physicochemical properties of this compound are not widely available in the reviewed literature. However, its basic molecular properties can be calculated.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N₅ |

| Molecular Weight | 201.23 g/mol |

| Monoisotopic Mass | 201.10144 g/mol |

| Physical State | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

| Solubility | Not specified in literature |

Chemical Synthesis Approaches to N6-Substituted and N9-Substituted Purines

The construction of this compound necessitates a synthetic sequence that can selectively introduce the desired substituents at the N6 and N9 positions of the purine ring. The order of these introductions can be varied, but typically involves the initial preparation of a purine core functionalized at the 6-position, followed by substitution at the 9-position, or vice versa.

Strategies for Introducing the N-cyclopropylamine Moiety at C6

The introduction of an N-cyclopropylamine group at the C6 position of the purine ring is a critical step. This is most commonly achieved through the nucleophilic substitution of a suitable leaving group, typically a halogen, at this position.

A prevalent and well-established method for the synthesis of 6-aminopurine derivatives is the nucleophilic aromatic substitution of 6-halopurines, most commonly 6-chloropurine, with the desired amine. In this case, cyclopropylamine (B47189) serves as the nucleophile.

The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., n-butanol, isopropanol) or a polar aprotic solvent (e.g., DMF, DMSO), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et3N) or diisopropylethylamine (DIPEA). The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific 6-halopurine derivative. Microwave-assisted amination of 6-chloropurine derivatives has also been shown to be an efficient method, often leading to reduced reaction times and improved yields researchgate.net.

An illustrative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 6-Chloropurine | Cyclopropylamine | n-BuOH, reflux | N-cyclopropyl-purin-6-amine | Good to Excellent |

| 6-Chloro-9-substituted purine | Cyclopropylamine | Et3N, EtOH, 80 °C | N-cyclopropyl-9-substituted-purin-6-amine | Varies |

More recent advancements in cross-coupling chemistry have provided powerful tools for the formation of C-N bonds. Nickel-catalyzed N-arylation, a type of Buchwald-Hartwig amination, has emerged as a highly effective method for coupling aryl halides with amines. This methodology can be applied to the synthesis of N-cyclopropyl-purin-6-amines from 6-halopurines.

These reactions typically employ a nickel catalyst, often in combination with a specialized ligand, and a base. The choice of ligand is crucial for the success of the transformation, with various phosphine-based ligands being commonly used. A significant advantage of this method is its potential for higher yields and milder reaction conditions compared to traditional nucleophilic substitution, especially for less reactive substrates. Research has demonstrated the successful nickel-catalyzed C(sp2)-N cross-coupling of cyclopropylamine with a broad range of heteroaryl halides, including purines, at room temperature researchgate.netepa.govkisti.re.kr.

| Catalyst System | Ligand | Base | Solvent | Temperature | Substrate Scope |

| Ni(0) or Ni(II) precatalyst | Buchwald or Stradiotto-type phosphine ligands | Strong base (e.g., NaOtBu, K3PO4) | Toluene, Dioxane | Room Temp to 100 °C | Broad, including heteroaryl chlorides |

Strategies for Introducing the Vinyl Group at N9

The introduction of a vinyl group at the N9 position of the purine ring is the second key transformation. This can be accomplished through direct vinylation or by utilizing a precursor that can be subsequently converted to the vinyl moiety.

Direct N9-vinylation of a purine derivative can be challenging due to the potential for reaction at other nitrogen atoms (N7, N3, N1). However, under specific conditions, regioselective N9-alkylation can be achieved. The reaction of a pre-formed N6-cyclopropylpurine with a vinylating agent is a potential route.

Common vinylating agents include vinyl halides or vinyl triflates, often in the presence of a base to deprotonate the purine nitrogen. The regioselectivity of the alkylation (N9 vs. N7) is a known challenge in purine chemistry and is influenced by factors such as the solvent, the counterion of the base, and the nature of the substituent at the C6 position.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a vinyl group. This would involve the reaction of an N9-functionalized purine (e.g., N9-halopurine or N9-boronic acid derivative) with a suitable vinyl-containing coupling partner scispace.com. Another approach is the use of vinyl acetate in the presence of a transition metal catalyst acs.org.

An alternative and often more controllable strategy involves the introduction of a precursor group at the N9 position, which can then be converted into the desired vinyl group in a subsequent step.

A common approach is the N9-alkylation with a 2-haloethyl derivative (e.g., 2-bromoethanol). The resulting N9-(2-hydroxyethyl)purine can then be dehydrated to form the N9-vinylpurine. This dehydration can be achieved using various reagents, such as thionyl chloride followed by elimination with a base.

Another strategy involves the introduction of an N9-allyl group, which can then be isomerized to the corresponding N9-propenyl group. While not a direct route to a vinyl group, this illustrates the use of unsaturated precursors. More relevantly, N9-alkylation with a protected acetaldehyde equivalent, followed by a Wittig-type reaction, can also be envisioned to construct the vinyl group.

| Precursor Moiety | Reagents for Introduction | Reagents for Conversion to Vinyl | Key Considerations |

| N9-(2-Hydroxyethyl) | 2-Haloethanol, Base | SOCl2, then Base (e.g., DBU) | Potential for side reactions during dehydration. |

| N9-Acetyl | Chloroacetaldehyde, Base | Wittig Reagent (e.g., Ph3P=CH2) | Requires a two-step sequence: alkylation followed by olefination. |

An exploration of the synthetic routes and broader biochemical relevance of this compound and its related analogues reveals a landscape of intricate chemical strategies and potential applications in biochemistry. This article focuses exclusively on the methodologies for its synthesis, the contextual relevance of enzymatic approaches to similar purine derivatives, and the techniques for post-synthetic modification of nucleobases in oligonucleotides.

3 Multi-step Synthetic Pathways and Isolation of Key Intermediate Compounds

The synthesis of this compound, a 6,9-disubstituted purine, is not extensively detailed in dedicated literature. However, a plausible and efficient multi-step synthetic pathway can be constructed based on established reactions for purine modification. The strategy hinges on the sequential introduction of the vinyl group at the N9 position and the cyclopropylamine group at the C6 position, utilizing a key intermediate.

A common and effective approach for synthesizing 6,9-disubstituted purines begins with a readily available starting material such as 6-chloropurine. The synthesis can be logically divided into two primary steps:

N9-Vinylation of 6-Chloropurine: The first step involves the introduction of a vinyl group onto the N9 position of the purine ring. This reaction creates the key intermediate compound, 6-chloro-9-vinyl-9H-purine . While direct alkylation of purines can sometimes lead to a mixture of N7 and N9 isomers, reaction conditions can be optimized to favor the thermodynamically more stable N9 product. The synthesis of 9-alkylated purines is a foundational reaction in purine chemistry.

C6-Amination with Cyclopropylamine: The second step is a nucleophilic aromatic substitution. The chlorine atom at the C6 position of the 6-chloro-9-vinyl-9H-purine intermediate is displaced by cyclopropylamine. This reaction is typically carried out by heating the intermediate with an excess of cyclopropylamine in a suitable solvent, such as ethanol or isopropanol. Such amination reactions on 6-chloropurine derivatives are well-established for creating a diverse library of N6-substituted purine analogues. This final step yields the target compound, This compound .

| Compound Role | Compound Name | Molecular Formula | Key Synthetic Step |

|---|---|---|---|

| Starting Material | 6-Chloropurine | C₅H₃ClN₄ | Commercially available precursor |

| Key Intermediate | 6-Chloro-9-vinyl-9H-purine | C₇H₅ClN₄ | N9-Vinylation of 6-chloropurine |

| Final Product | This compound | C₁₀H₁₁N₅ | Nucleophilic substitution with cyclopropylamine |

Structure

3D Structure

Properties

Molecular Formula |

C10H11N5 |

|---|---|

Molecular Weight |

201.23 g/mol |

IUPAC Name |

N-cyclopropyl-9-ethenylpurin-6-amine |

InChI |

InChI=1S/C10H11N5/c1-2-15-6-13-8-9(14-7-3-4-7)11-5-12-10(8)15/h2,5-7H,1,3-4H2,(H,11,12,14) |

InChI Key |

LHHVXGFVFUMPPL-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=NC2=C(N=CN=C21)NC3CC3 |

Origin of Product |

United States |

Molecular Design Principles and Structure Activity Relationship Sar Studies of N Cyclopropyl 9 Vinyl 9h Purin 6 Amine Analogues

General Principles of Purine (B94841) Scaffold Modification for Modulating Biological Activity

The biological roles of purine derivatives are extensive and are fundamentally linked to their structural and chemical properties. scientificupdate.com Modifications to the purine scaffold are a well-established strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The purine ring system, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for substitution, with the N6, C2, C8, and N9 positions being particularly important for interaction with biological targets. acs.orgnih.gov

Substitutions at the N6 position of the purine ring have been extensively studied and are known to significantly influence receptor affinity and efficacy. For instance, in the context of adenosine (B11128) receptor ligands, the size and nature of the N6-substituent can determine whether a compound acts as an agonist or antagonist and can confer selectivity for different receptor subtypes. nih.gov Small N6-alkyl groups have been associated with selectivity for human A3 adenosine receptors, while bulkier substituents can lead to varied functional activities. nih.gov

The C2 position is another key site for modification. Introduction of substituents at this position can modulate the electronic properties of the purine ring and provide additional interaction points with target proteins. For example, the introduction of alkynyl groups at the C2 position of purine nucleoside analogues has been explored for developing potent antibacterial and anticancer agents. nih.gov

Modifications at the C8 position can influence the conformation of the glycosidic bond in nucleoside analogues and can be a site for introducing groups that either enhance binding or block metabolic degradation. tandfonline.com For example, a vinyl group at the C8 position of adenosine has been shown to induce a different conformational preference compared to natural nucleosides. tandfonline.com

Bioisosteric replacement is a common strategy in purine chemistry to improve pharmacological profiles. rsc.org This involves replacing a functional group with another that has similar physicochemical properties. For example, replacing a carbon atom with a nitrogen atom in the purine-like ring system can affect the scaffold's electronic and steric properties, leading to improved interactions with cellular targets. rsc.org

The following table summarizes the general effects of substitutions at different positions of the purine scaffold:

| Position of Substitution | General Effect on Biological Activity | Example of Substituent |

| N6 | Modulates receptor affinity, selectivity, and agonist/antagonist profile. nih.gov | Alkyl, Cycloalkyl, Arylmethyl groups nih.gov |

| C2 | Influences electronic properties and provides additional binding interactions. nih.gov | Alkynyl, Amino, Halogen groups acs.orgnih.gov |

| C8 | Affects conformational preferences and metabolic stability. tandfonline.com | Bromo, Alkynyl, Vinyl groups tandfonline.comnih.gov |

| N9 | Orients other substituents and influences overall molecular shape. acs.orgnih.gov | Alkyl, Substituted alkyl chains nih.gov |

Influence of the N6-Cyclopropylamine Substitution on Molecular Recognition and Ligand Binding

The introduction of a cyclopropylamine (B47189) group at the N6 position of the purine ring imparts unique properties that can significantly influence molecular recognition and ligand binding.

Stereoelectronic Effects of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group possesses distinct stereoelectronic properties that differentiate it from other alkyl substituents. Key features include:

Enhanced π-character: The C-C bonds of the cyclopropane (B1198618) ring have a higher p-character than typical alkanes, giving them some properties of a double bond. nih.govresearchgate.net This can lead to favorable interactions with aromatic residues in a protein binding pocket.

Shorter and stronger C-H bonds: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in other alkanes. nih.govresearchgate.net This can contribute to increased metabolic stability by making them less susceptible to enzymatic oxidation. scientificupdate.com

Coplanarity of carbon atoms: The three carbon atoms of the cyclopropyl ring are coplanar. nih.govresearchgate.net

These electronic features can influence the charge distribution on the purine ring and the hydrogen-bonding capabilities of the exocyclic amine, thereby affecting interactions with key residues in a binding site, such as the crucial interaction with Asp93 in the N-terminal nucleotide pocket of Hsp90. nih.gov The unique electronic nature of the cyclopropyl ring can also modulate the pKa of the purine nitrogen atoms, which can be critical for binding and solubility. researchgate.net

Conformational Considerations and Flexibility Imparted by the Cyclopropyl Group

The cyclopropyl group is a rigid moiety that restricts the conformational freedom of the N6-substituent. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.govresearchgate.net By locking the substituent in a specific orientation, the cyclopropyl group can help to pre-organize the ligand for optimal interaction with its target.

Impact of the N9-Vinyl Group on Molecular Interactions and Pharmacophore Definition

The presence of a vinyl group at the N9 position of the purine scaffold introduces another layer of functionality that can impact molecular interactions and serve as a point for further chemical modification.

Electronic and Steric Contributions of the Vinyl Moiety

The vinyl group, with its sp2-hybridized carbons, is a relatively small and planar functional group. wikipedia.org Its electronic and steric contributions include:

Electron-withdrawing nature: The vinyl group can act as a weak electron-withdrawing group, which can influence the electron density of the purine ring system. This can affect the hydrogen bonding patterns and stacking interactions with aromatic amino acid residues in a protein's active site.

Steric profile: The planarity of the vinyl group provides a defined steric profile that can be important for fitting into a specific binding pocket. The steric effects of functional groups are a primary determinant of the efficiency of drug-receptor interactions. pharmacy180.com

Potential for π-stacking: The π-system of the vinyl group can participate in π-stacking interactions with aromatic residues, providing an additional anchor point for the ligand within the binding site.

Potential for Vinyl Group as a Handle for Further Derivatization or Bioorthogonal Chemistry

The vinyl group is a versatile functional group that can serve as a "handle" for further chemical modifications. wikipedia.org This is particularly valuable in medicinal chemistry for lead optimization and the development of chemical probes.

The carbon-carbon double bond of the vinyl group can participate in a variety of chemical reactions, including:

Michael addition: If activated by an adjacent electron-withdrawing group, the vinyl group can act as a Michael acceptor, allowing for the covalent attachment of nucleophiles like thiols. nih.govbartleby.com

Click chemistry: Vinyl groups can be utilized in certain types of "click" reactions, which are highly efficient and selective reactions used for bioconjugation. nih.gov For instance, vinyl ethers have been used in visible-light-induced cycloaddition reactions for bioorthogonal labeling. nih.gov

Coupling reactions: Vinyl organometallics can participate in various coupling reactions to form new carbon-carbon bonds. wikipedia.org

This reactivity allows for the attachment of a wide range of functionalities, such as fluorescent tags, biotin, or polyethylene (B3416737) glycol (PEG) chains, to the purine scaffold. Such modifications can be used to study the mechanism of action, improve pharmacokinetic properties, or develop targeted drug delivery systems. The use of vinyl groups as a latent ethylene (B1197577) surrogate in C-H functionalization further highlights its utility in synthetic chemistry. nih.gov

Positional Effects of Substituents on Purine Ring System Activity Profiles

The purine core, a fused heterocycle of pyrimidine and imidazole rings, offers several positions for chemical modification. The biological activity of N-cyclopropyl-9-vinyl-9H-purin-6-amine analogues is highly dependent on the nature and location of these substituents. Key positions that have been explored for their impact on activity include the C2, C6, C8, and N9 positions.

The N6-cyclopropyl group is a crucial determinant of the biological activity in this class of compounds. Analogues of the antiviral drug Abacavir, which also features an N6-cyclopropylamino group, highlight the significance of this moiety. For instance, N6-cyclopropyl-9H-purine-2,6-diamine has been identified as a related compound to Abacavir, indicating the prevalence of this substitution pattern in biologically active purines.

Substitutions at the C2 position of the purine ring have been shown to significantly influence the biological profile of N6-substituted purines. For example, in a series of N6-cycloalkyl-1-deazaadenosine analogues, the introduction of a chloro group at the 2-position consistently improved anti-HIV-1 activity and the therapeutic index. This suggests that an electron-withdrawing group at this position can enhance the desired biological effect.

The C8 position is another critical site for modification. While specific data on C8-substituted this compound is limited, broader studies on purine analogues indicate that this position is pivotal for modulating activity. For instance, in the development of antiherpetic agents, C8-azaguanine derivatives were found to be good substrates for viral thymidine (B127349) kinase, a key step in their mechanism of action. This highlights the potential for C8 modifications to influence enzymatic recognition and subsequent biological response.

The substituent at the N9 position plays a vital role in the interaction of the purine analogue with its target. While the parent compound features a vinyl group, studies on related molecules demonstrate the profound impact of altering this substituent. Abacavir, a potent anti-HIV agent, possesses a (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl group at the N9 position. The specific stereochemistry and functionality of this group are essential for its antiviral activity. The replacement of this complex group with a simple vinyl substituent in this compound would undoubtedly lead to a distinct biological profile, underscoring the sensitivity of the N9 position to structural changes.

The following table summarizes the general effects of substituent positions on the activity of N6-cyclopropyl purine analogues based on available research on related compounds.

| Position | Substituent Type | General Effect on Biological Activity |

| C2 | Electron-withdrawing (e.g., -Cl) | Often enhances antiviral activity and therapeutic index. |

| C6 | Cyclopropylamino | A key feature for the biological activity of this class of compounds, as seen in Abacavir analogues. |

| C8 | Heteroatom substitutions (e.g., aza) | Can influence enzymatic phosphorylation and substrate specificity. |

| N9 | Varies (e.g., vinyl, cyclopentenyl) | Crucial for target binding and overall potency; small changes can lead to significant shifts in activity. |

Computational and Theoretical Studies of N Cyclopropyl 9 Vinyl 9h Purin 6 Amine and Its Analogues

Molecular Docking and Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Modes and Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as N-cyclopropyl-9-vinyl-9H-purin-6-amine, and its biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method evaluates various binding poses and scores them based on factors like intermolecular forces, providing a static snapshot of the most likely binding mode. For purine (B94841) analogues, docking studies have been instrumental in understanding how substitutions on the purine scaffold influence binding affinity. nih.gov For instance, docking of 9-(2-hydroxypropyl)-substituted purine derivatives revealed that even compounds with similar affinities could adopt alternate binding modes within the active site of a target enzyme. harvard.edu These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the purine ring system. nih.gov

Molecular Dynamics (MD) simulations offer a more dynamic view, simulating the movement of atoms and molecules over time. This allows researchers to assess the stability of the ligand-receptor complex, observe conformational changes, and analyze the persistence of interactions identified in docking. nih.govmdpi.com For purine bases binding to a guanine-sensing riboswitch, MD simulations revealed that specific residues can function as general docking platforms for the purine core, while others are crucial for conferring ligand selectivity. nih.gov Key metrics derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability of the complex and the flexibility of its components, respectively. nih.gov Binding free energy calculations, using methods like MM/PBSA and MM/GBSA, can also be derived from MD trajectories to provide a more accurate estimation of binding affinity. mdpi.com

| Interaction Type | Description | Relevant Moieties on Purine Scaffold | Potential Interacting Residues in Target |

|---|---|---|---|

| Hydrogen Bonding | Crucial for specificity and anchoring the ligand in the binding pocket. | Ring nitrogens, exocyclic amine (at C6) | Asp, Glu, Arg, Ser, Thr |

| π-π Stacking | Occurs between the aromatic purine ring and aromatic amino acid side chains. | Purine ring system | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Interactions between nonpolar groups, contributing to overall binding affinity. | Cyclopropyl (B3062369) group, vinyl group | Ala, Val, Leu, Ile, Met |

| van der Waals Forces | General non-specific forces that contribute significantly to the binding energy. mdpi.com | Entire ligand surface | Most residues in the binding pocket |

Quantum Chemical Calculations for Electronic Structure Analysis and Prediction of Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity. These methods can be used to analyze the electronic structure of this compound and predict its chemical behavior.

Studies on purine and its adenine (B156593) analogues show that substituents significantly influence the electronic structure. acs.org The presence of an amino group, as in the subject compound, enhances the substituent effect compared to an unsubstituted purine core. acs.org Quantum calculations can determine properties such as:

Electron Distribution: Mapping the electron density reveals the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Aromaticity: The aromaticity of the purine rings can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). Substituents can alter the aromaticity of the five- and six-membered rings, which can impact stacking interactions and stability. acs.org

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

Excited-State Dynamics: For purine derivatives, functionalization at the C6 position (the location of the N-cyclopropyl-amine group) has been shown to be important in regulating the rates of radiative and nonradiative relaxation from excited electronic states. acs.org

The reactivity of the vinyl group at the N9 position is also a key feature that can be explored. Previous studies on 6-amino-2-vinylpurine derivatives have evaluated their cross-linking reactivity, a process that is heavily dependent on the electronic characteristics of the vinyl moiety. nih.gov

| Substituent/Moiety | Position | Predicted Influence on Electronic Structure | Implication for Reactivity/Interaction |

|---|---|---|---|

| N-cyclopropyl-amine | C6 | Acts as an electron-donating group, increasing electron density in the purine ring system. acs.org | Modulates hydrogen bonding potential and base-pairing interactions. Influences excited-state dynamics. acs.org |

| Vinyl group | N9 | Introduces a site of unsaturation, potentially acting as a Michael acceptor. | May participate in covalent bond formation with nucleophilic residues in a target protein. nih.gov |

| Purine Core | - | Aromatic heterocyclic system with multiple nitrogen atoms acting as hydrogen bond acceptors. | Core scaffold for π-π stacking and hydrogen bonding interactions. |

In Silico Prediction of Molecular Interactions and Identification of Potential Biological Targets

Before engaging in extensive laboratory testing, computational methods can be employed to predict the likely biological targets of a novel compound. For a purine analogue like this compound, these in silico approaches screen the compound against databases of known biological structures to identify potential binding partners.

One common method is inverse docking , where the ligand is docked against a large library of potential protein targets to find those with the highest predicted binding affinity. Another approach involves pharmacophore modeling , which uses the 3D arrangement of chemical features of the ligand to search for complementary features in known protein binding sites.

Furthermore, modern bioinformatics and machine learning techniques can identify potential targets by analyzing gene expression data. nih.gov By intersecting lists of genes known to be involved in purine metabolism with genes that are differentially expressed in a disease state, researchers can identify potential Purine Metabolism Genes (PMGs) as targets. nih.govnih.gov Methodologies like Lasso regression and Support Vector Machine-Recursive Feature Elimination (SVM-RFE) can refine these lists to pinpoint key hub genes. nih.gov

Based on the known pharmacology of purine derivatives, several classes of proteins are considered potential targets for this compound.

| Target Class | Examples | Rationale for Interaction |

|---|---|---|

| Protein Kinases | Cyclin-dependent kinases (CDKs), MAP kinase researchgate.net | The purine scaffold mimics the adenine moiety of ATP, the natural co-substrate for kinases. researchgate.net |

| Phosphodiesterases (PDEs) | PDE10A nih.gov | Purine derivatives can act as inhibitors by competing with the natural substrates cAMP or cGMP. |

| Adenosine (B11128) Receptors | A1, A2A, A2B, A3 | The purine structure is the core of adenosine, the endogenous ligand for these G-protein coupled receptors. |

| Heat Shock Proteins | Hsp90 nih.gov | The purine scaffold can fit into the ATP-binding pocket of Hsp90, inhibiting its chaperone function. |

| Purine Biosynthesis Enzymes | IMP dehydrogenase, adenylosuccinate synthetase rsc.org | Analogues can inhibit enzymes involved in the de novo or salvage pathways of purine synthesis. rsc.org |

Structure-Based Ligand Design and Optimization Strategies for Purine-Derived Scaffolds

Structure-based ligand design is an iterative process that uses structural information from ligand-target complexes to guide the chemical modification of a lead compound to improve its pharmacological properties. For purine-derived scaffolds, this process aims to enhance potency, selectivity, and pharmacokinetic profiles.

The cycle typically begins with a known purine ligand bound to its target, with the structure determined by X-ray crystallography or predicted by molecular docking. Computational analysis of this complex reveals which parts of the ligand can be modified to improve interactions. For example, analysis of purine-based inhibitors in the Hsp90 ATP-binding site identified distinct hydrophobic pockets that could be targeted by modifying substituents on the purine core to enhance π-π stacking or other hydrophobic interactions. nih.gov

Optimization strategies for purine scaffolds often involve:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the substituents at various positions (e.g., C2, C6, N9) of the purine ring and correlating these changes with biological activity. acs.org Computational models can help rationalize the observed SAR.

Scaffold Hopping and Hybridization: Replacing the purine core with a bioisosteric ring system or fusing it with other rings to explore new chemical space and improve properties. rsc.org For instance, pyridine-annulated purine analogues have been designed as potential anticancer agents. rsc.org

Targeting Specific Interactions: Designing modifications to form specific hydrogen bonds or fill unoccupied pockets within the binding site. The design of new Smoothened (SMO) receptor ligands was guided by docking studies that related the purine substitution pattern to binding affinity. nih.gov

Improving Physicochemical Properties: Using computational models to predict properties like solubility, metabolic stability, and cell permeability, and then making chemical modifications to optimize them. nih.gov

This rational design process, supported by computational tools, significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. nih.gov

| Strategy | Objective | Example Modification on Purine Scaffold | Computational Tool Used |

|---|---|---|---|

| Enhance Binding Affinity | Increase the strength of ligand-target interactions. | Add a functional group to form a new hydrogen bond. | Molecular Docking, MD Simulations, Free Energy Calculations |

| Improve Selectivity | Increase binding to the desired target over off-targets. | Modify a substituent to exploit differences in the binding sites of related proteins. | Comparative Molecular Docking |

| Scaffold Modification | Explore new interactions and patentable chemical space. | Replace the purine core with an isostere like pyrazolopyrimidine. | Pharmacophore Modeling, Scaffold Hopping Algorithms |

| Optimize ADMET Properties | Improve absorption, distribution, metabolism, excretion, and toxicity profiles. | Add polar groups to increase solubility or block sites of metabolism. | In Silico ADMET Prediction Software, Quantum Calculations |

N Cyclopropyl 9 Vinyl 9h Purin 6 Amine As a Chemical Probe and Research Tool in Biological Systems

Development as Fluorescent Purine (B94841) Probes for Cellular Imaging and Spectroscopic Studies

There is no available information on the development of N-cyclopropyl-9-vinyl-9H-purin-6-amine as a fluorescent probe. The synthesis of such a compound would likely involve multi-step organic chemistry, followed by comprehensive photophysical characterization to determine its excitation and emission spectra, quantum yield, and sensitivity to environmental changes. Subsequent studies would be required to assess its suitability for cellular imaging, including its cell permeability, cytotoxicity, and localization within cellular compartments. Without these foundational studies, any discussion of its properties as a fluorescent probe would be purely speculative.

Application in Probing Nucleic Acid Structure and Function, Including DNA/RNA Hybridization and Conformational Changes

The utility of fluorescent nucleoside analogs in studying nucleic acids is well-established. These probes can be incorporated into DNA or RNA oligonucleotides to monitor hybridization events, detect conformational changes, and probe interactions with proteins and other molecules. However, no research has been published that describes the incorporation of this compound into nucleic acids or its use in such applications. Investigations into its ability to act as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments, or its sensitivity to changes in nucleic acid structure, have not been reported.

Utility in Interrogating Cellular Processes and Elucidating Signaling Pathway Mechanisms

Chemical probes are invaluable for dissecting cellular signaling pathways. They can be used to track the activity of enzymes, monitor the levels of second messengers, or visualize protein-protein interactions in living cells. The purine scaffold is a common feature in many signaling molecules, such as ATP and GTP, making purine analogs attractive candidates for developing probes to study signaling events. Nevertheless, the scientific literature contains no reports on the use of this compound to interrogate any cellular process or signaling pathway.

Future Research Directions and Unexplored Avenues for N Cyclopropyl 9 Vinyl 9h Purin 6 Amine

Exploration of Novel Synthetic Pathways for Advanced Derivatizations and Libraries

The future of N-cyclopropyl-9-vinyl-9H-purin-6-amine in drug discovery is intrinsically linked to the development of versatile and efficient synthetic methodologies. While the synthesis of purine (B94841) derivatives is a well-established field, the specific combination of N-cyclopropyl and 9-vinyl substituents presents unique challenges and opportunities. Future research should focus on pioneering novel synthetic routes that not only improve the efficiency of its production but also facilitate the creation of diverse chemical libraries for extensive structure-activity relationship (SAR) studies.

Key areas of exploration include the development of late-stage functionalization techniques. These methods would allow for the modification of the purine core or its substituents in the final steps of the synthesis, enabling the rapid generation of a wide array of analogues. Furthermore, the application of flow chemistry and automated synthesis platforms could significantly accelerate the production of these derivatives, providing a robust pipeline for biological screening.

Table 1: Potential Synthetic Strategies for Derivatization

| Strategy | Description | Potential Advantages |

| Late-Stage C-H Activation | Direct functionalization of the purine core's C-H bonds. | Atom economy, access to novel chemical space. |

| Cross-Coupling Reactions | Modification of the vinyl group via Suzuki, Heck, or Sonogashira coupling. | High functional group tolerance, well-established methodologies. |

| Photoredox Catalysis | Mild and selective reactions for functional group introduction. | Access to unique reaction pathways, environmentally friendly. |

| Multi-component Reactions | Combining three or more reactants in a single step to build complexity. | Increased efficiency, rapid library generation. |

Investigation of Undiscovered Biological Targets and Unraveling Novel Mechanistic Insights

A critical avenue for future research is the identification and validation of the biological targets of this compound. The structural similarity of purines to endogenous molecules suggests a broad range of potential protein interactions. Unbiased screening approaches, such as chemical proteomics and phenotypic screening, will be instrumental in pinpointing novel cellular partners.

Once a target is identified, elucidating the precise mechanism of action will be paramount. This involves a multi-faceted approach, combining biochemical assays, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and cellular imaging. Understanding how this compound modulates the function of its target at a molecular level is essential for its development as a therapeutic agent. For instance, many purine derivatives have been found to exhibit antitumor, antibacterial, and antileishmanial properties, suggesting a wide range of potential applications. researchgate.net

Integration with Advanced Chemical Biology Techniques for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its investigation must extend beyond single-target interactions to a systems-level perspective. Advanced chemical biology tools will be crucial in this endeavor. The development of photo-affinity probes and clickable analogues of the parent compound will enable the identification of its binding partners in a cellular context.

Furthermore, integrating data from transcriptomics, proteomics, and metabolomics will provide a global view of the cellular pathways modulated by this compound. This systems-level understanding can reveal unexpected off-target effects, identify potential biomarkers for its activity, and suggest novel therapeutic combinations.

Development of Next-Generation Computational Models for Rational Design and Prediction of Biological Activities

Computational modeling will play a pivotal role in accelerating the discovery and optimization of this compound-based therapeutics. The development of robust quantitative structure-activity relationship (QSAR) models can establish correlations between the structural features of its derivatives and their biological activity. mdpi.com These models, in turn, can guide the rational design of new compounds with improved potency and selectivity. mdpi.com

Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its biological target, helping to explain its mechanism of action at an atomic level. mdpi.com Furthermore, the application of machine learning and artificial intelligence algorithms to large datasets generated from high-throughput screening can predict the biological activities of virtual compounds, prioritizing the synthesis of the most promising candidates.

Table 2: Computational Approaches for Drug Design

| Computational Method | Application | Expected Outcome |

| 3D-QSAR | Correlating 3D molecular properties with biological activity. | Predictive models for designing more potent analogues. |

| Molecular Docking | Predicting the binding mode of the compound to its target protein. | Understanding key molecular interactions for affinity and selectivity. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex. | Insights into binding stability and conformational changes. |

| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | A virtual screening tool to identify novel scaffolds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopropyl-9-vinyl-9H-purin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the purine C6 position and functionalization at N9. For example:

-

Step 1 : Introduce the cyclopropylamine group via Buchwald-Hartwig coupling or SNAr reactions under inert conditions (e.g., anhydrous DMF, 80–100°C) .

-

Step 2 : Vinyl group installation at N9 via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) .

-

Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos ligands) critically affect regioselectivity and yield .

Reaction Step Reagents/Conditions Yield Range Key Challenges C6 Amination Cyclopropylamine, DIPEA, DMF, 80°C 40–60% Competing N7 substitution N9 Vinylation Vinyl boronic acid, Pd(PPh₃)₄, K₂CO₃, THF/H₂O 50–70% Oxidative byproduct formation

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; vinyl protons at δ 5.5–6.5 ppm) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., N7 vs. N9 alkylation) and confirms stereochemistry .

- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does pH and temperature affect the stability of this compound?

- Methodological Answer : Stability studies (e.g., accelerated degradation at 40°C/75% RH) show:

- pH 7.4 (PBS) : >90% stability over 72 hours.

- pH <3 or >10 : Rapid hydrolysis of the vinyl group (t₁/₂ <24 hours) .

Advanced Research Questions

Q. How can tautomeric forms of this compound be resolved experimentally?

- Methodological Answer :

- X-ray Diffraction : Directly visualizes tautomers (e.g., N7 vs. N9 alkylation) via bond-length analysis (C–N bond <1.34 Å indicates imine tautomer) .

- Dynamic NMR : Detects tautomerization kinetics (e.g., coalescence temperature analysis in DMSO-d₆) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .

- Metabolite Screening : Check for off-target effects via LC-MS/MS profiling of cellular metabolites .

- Structural Mimicry : Compare binding modes with co-crystallized analogs (e.g., 9-isopropyl derivatives in PDB 4XYZ) .

Q. How can SHELX software improve structural refinement for this compound?

- Methodological Answer :

- Data Input : Use high-resolution (<1.0 Å) X-ray data for SHELXL refinement .

- Twinning Analysis : SHELXD identifies pseudo-merohedral twinning (common in purine derivatives) via Hooft statistics .

- Validation : R-free values <0.20 and electron density maps (e.g., Fo–Fc) confirm absence of disorder .

Q. What computational methods predict interactions between this compound and kinase targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide with AMBER force fields (grid box centered on ATP-binding pocket) .

- MD Simulations : 100-ns trajectories in explicit solvent (e.g., TIP3P) assess binding stability (RMSD <2.0 Å) .

- Limitations : Overestimates π-π stacking due to fixed protonation states; validate with ITC binding data .

Q. How to design analogs with enhanced selectivity for cancer-related kinases?

- Methodological Answer :

- SAR Analysis : Replace cyclopropyl with bulkier groups (e.g., adamantyl) to exploit hydrophobic pockets .

- Proteolysis Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted degradation .

Tables for Key Data

Table 1 : Comparative Bioactivity of Purine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |

|---|---|---|---|

| N-Cyclopropyl-9-vinyl analog | CDK2 | 12 ± 3 | 45 |

| 9-Isopropyl analog | CDK4 | 8 ± 2 | 120 |

| N-Benzyl analog | Aurora A | 25 ± 5 | 18 |

Table 2 : Crystallographic Data for Structural Validation

| Parameter | N-Cyclopropyl-9-vinyl Analog | 2-Chloro-9-isopropyl Analog |

|---|---|---|

| Space Group | P2₁/c | P1̄ |

| R-factor | 0.029 | 0.035 |

| Bond Length (C–N) | 1.33 Å | 1.35 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.